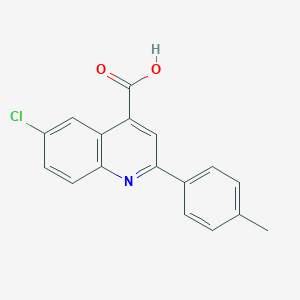

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid

描述

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C17H12ClNO2

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of appropriate aniline derivatives with chloroquinoline carboxylic acid under controlled conditions. One common method includes the use of a Friedländer synthesis, where aniline derivatives react with 2-chloroquinoline-4-carboxylic acid in the presence of a catalyst such as polyphosphoric acid or a Lewis acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

化学反应分析

Types of Reactions

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Histone Deacetylase Inhibition

One of the primary applications of 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is its potential as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes has been linked to cancer therapy, as it can reactivate silenced tumor suppressor genes.

Recent studies have synthesized derivatives of quinoline-4-carboxylic acids, including this compound, which have shown promising results in inhibiting HDAC activity. For instance, a study reported that compounds containing the 2-substituted phenylquinoline-4-carboxylic acid group exhibited selective inhibition of HDAC3, with an IC50 value of 24.45 µM for one of the synthesized derivatives . This selectivity is significant as it suggests potential for reduced side effects compared to non-selective HDAC inhibitors.

Anticancer Activity

The anticancer properties of this compound derivatives have also been evaluated through in vitro assays against various cancer cell lines. The compound showed antiproliferative activity at concentrations as low as 2 µM in certain hematologic cancer cell lines . The ability to selectively inhibit growth in cancer cells while sparing normal cells is a crucial aspect of its therapeutic potential.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps that utilize various reagents and conditions to achieve the desired structure. The structure-activity relationship (SAR) studies conducted on this compound have indicated that modifications at specific positions can enhance HDAC inhibitory activity and selectivity.

A comprehensive SAR analysis revealed that different substituents on the phenyl ring significantly affect the potency and selectivity against various HDAC isoforms. For example, the incorporation of hydrazide groups was found to improve inhibitory activity compared to hydroxamic acid derivatives .

Case Study: In Vitro Evaluation of Anticancer Compounds

A detailed investigation into the anticancer efficacy of several quinoline derivatives, including this compound, was conducted using CCK-8 assays on solid tumor and hematologic cancer cell lines. The results indicated that certain derivatives exhibited higher potency against hematologic cancers compared to solid tumors, aligning with the selectivity observed in HDAC inhibition studies .

Case Study: Structural Modifications for Enhanced Activity

Another significant study focused on synthesizing various analogs of quinoline-based HDAC inhibitors to identify structural features responsible for enhanced biological activity. The findings suggested that modifications leading to increased hydrophobic interactions within the active site of HDAC enzymes contributed to improved inhibitory effects .

作用机制

The mechanism of action of 6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interacting with DNA to prevent replication and transcription. These interactions disrupt cellular processes, leading to antimicrobial or anticancer effects .

相似化合物的比较

Similar Compounds

- 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid

- 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

- 6-Chloro-2-(2-fluorophenyl)quinoline-4-carboxylic acid

Uniqueness

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

生物活性

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound of interest within the quinoline family, known for its diverse biological activities. This article delves into its biological properties, focusing on its anticancer and antimicrobial effects, as well as its potential mechanisms of action.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline-4-carboxylic acids, including this compound, exhibit significant anticancer properties. Specifically, research has highlighted the following findings:

- Inhibition of Leukemic Cell Lines : A compound closely related to this compound demonstrated potent inhibitory activity against MLLr leukemic cell lines. The IC50 values were reported as low as 0.87 µM for THP-1 cells, indicating strong antiproliferative effects .

- Mechanism of Action : The compound appears to induce cell cycle arrest at the G0/G1 phase rather than apoptosis, which is crucial for its anticancer efficacy. This was evidenced by increased proportions of cells in the G0/G1 phase when treated with the compound .

- Colony Formation Assays : In colony formation assays, treatment with the compound significantly reduced colony numbers in a dose-dependent manner. For instance, at a concentration of 0.2 µM, colony formation was reduced to 93.2%, demonstrating its effectiveness in inhibiting cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Bacterial Strain Effectiveness : Preliminary studies suggest that this compound exhibits effectiveness against various bacterial strains, although specific mechanisms remain to be fully elucidated.

- General Quinoline Activity : Quinoline derivatives are known for their broad-spectrum antimicrobial properties, and it is hypothesized that the carboxylic acid moiety contributes to this activity by facilitating interactions with bacterial cell membranes or inhibiting key metabolic pathways .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound:

| Biological Activity | Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MLLr leukemic cells | 0.87 (THP-1) | G0/G1 phase arrest |

| Colony Formation | THP-1 cells | - | Inhibition of colony formation |

| Antimicrobial | Various bacterial strains | - | Potential membrane disruption |

Case Studies

A notable case study involved a series of quinoline derivatives where structural modifications led to enhanced SIRT3 inhibitory activity. The findings suggested that specific substitutions on the quinoline structure could optimize both anticancer and antimicrobial activities .

属性

IUPAC Name |

6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-2-4-11(5-3-10)16-9-14(17(20)21)13-8-12(18)6-7-15(13)19-16/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXFXXNOTATROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360663 | |

| Record name | 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103914-61-0 | |

| Record name | 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。